molecular formula C50H73N15O11 B550075 Bradykinin CAS No. 58-82-2

Bradykinin

Cat. No.: B550075
CAS No.: 58-82-2
M. Wt: 1060.2 g/mol
InChI Key: QXZGBUJJYSLZLT-FDISYFBBSA-N
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Description

Bradykinin is a peptide that plays a crucial role in various physiological processes, including inflammation, vasodilation, and pain sensitization. It is a member of the kinin group of proteins and consists of nine amino acids. This compound is known for its ability to cause arterioles to dilate and veins to constrict, leading to increased capillary permeability .

Scientific Research Applications

Bradykinin has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and degradation.

    Biology: Investigated for its role in inflammatory pathways and vascular biology.

    Medicine: Explored as a therapeutic target for conditions like hypertension, chronic pain, and inflammatory diseases.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Target of Action

Bradykinin, a potent, short-lived vasoactive peptide, is a member of the kallikrein–kinin system (KKS). It acts as a vasodilator and an inflammatory mediator in various signaling cascades . This compound primarily targets the kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors , which are coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2) .

Mode of Action

This compound interacts with its targets, the B1 and B2 receptors, to initiate a signaling cascade. When an agonist binds, BDKRB2 is activated by phosphorylation at serine (S339, S346, S348) and threonine (T342, T345) residues on the C-terminal region, leading to arrestin-mediated internalization through clathrin-coated vesicles . This interaction results in changes at the cellular level, activating various signaling mechanisms.

Biochemical Pathways

The this compound-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 . Upregulation of these cytokines has implications in a wide range of clinical conditions such as inflammation leading to fibrosis, cardiovascular diseases, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound also induces vasodilation in peripheral circulation by decreasing the arterial tone of the smooth muscle and increasing blood flow .

Pharmacokinetics

This compound is produced in the tissue and is a potent vasodilator . The kinin–kallikrein system generates this compound by proteolytic cleavage of its kininogen precursor, high-molecular-weight kininogen (HMWK or HK), by the enzyme kallikrein . Moreover, there is compelling evidence that plasmin, a fibrinolytic enzyme, is able to generate this compound after HMWK cleavage .

Result of Action

This compound promotes inflammation and causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor. It also makes veins constrict, via prostaglandin F2, thereby leading to leakage into capillary beds due to the increased pressure in the capillaries . In endothelial cells, activation of B2R by this compound induces the release of NO, prostacyclin, endothelium-derived hyperpolarizing factor (EDHF), and tissue plasminogen activator .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of angiotensin-converting-enzyme inhibitors (ACE inhibitors) can increase this compound levels by inhibiting its degradation, thereby increasing its blood pressure-lowering effect . Furthermore, the action of this compound can be affected by the presence of other signaling molecules and the physiological state of the individual.

Safety and Hazards

Bradykinin plays a prominent role in the pathophysiology of C1 esterase inhibitor deficiency; this is an autosomal dominant hereditary disease that presents with recurrent episodes of angioedema without urticaria of the face, extremities, oropharynx, and abdomen . It can also cause angioedema of the gastrointestinal tract, which manifests with severe abdominal pain as well as gastrointestinal upset . These episodes of angioedema are often preceded by a period of fatigue and flu-like symptoms . When assessing a patient with angioedema, the airway requires examination, and patient intubation may be necessary .

Biochemical Analysis

Biochemical Properties

Bradykinin is a nonapeptide consisting of nine amino acids. It is generated from its precursor, kininogen, through the action of kallikrein enzymes . This compound interacts with two main receptors, B1 and B2, which are G protein-coupled receptors. The B2 receptor is constitutively expressed and mediates most of the physiological effects of this compound, while the B1 receptor is inducible and is primarily involved in inflammatory responses . This compound’s interaction with these receptors leads to the activation of various signaling pathways, including the release of nitric oxide, prostacyclin, and endothelium-derived hyperpolarizing factor .

Cellular Effects

This compound exerts a wide range of effects on different cell types and cellular processes. It induces vasodilation by decreasing the arterial tone of smooth muscle cells and increasing blood flow . In endothelial cells, this compound promotes the release of nitric oxide and prostacyclin, which are potent vasodilators . This compound also increases vascular permeability, allowing immune cells to migrate to sites of inflammation . Additionally, this compound activates various cell types, including mast cells, fibroblasts, and macrophages, contributing to the inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the B2 receptor, which activates G protein-coupled signaling pathways . This activation leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and calcium ions . These messengers, in turn, activate downstream signaling molecules, including protein kinase C, phospholipase A2, and mitogen-activated protein kinases . The activation of these pathways results in the release of nitric oxide, prostacyclin, and other inflammatory mediators, contributing to the physiological and pathological effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is a short-lived peptide, and its effects are transient . It is rapidly degraded by enzymes such as angiotensin-converting enzyme and neutral endopeptidase . The stability and degradation of this compound can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to receptor desensitization and downregulation . In vivo studies have demonstrated that chronic administration of this compound can result in sustained inflammatory responses and tissue remodeling .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of this compound can induce vasodilation and increase vascular permeability, while high doses can lead to excessive inflammation and tissue damage . In animal models, this compound has been shown to cause hypotension, edema, and pain at high doses . The threshold effects of this compound vary depending on the species and the experimental conditions . Toxic or adverse effects of this compound at high doses include severe hypotension, respiratory distress, and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kallikrein-kinin system and the renin-angiotensin system . It is generated from kininogen by the action of kallikrein enzymes and is degraded by angiotensin-converting enzyme and neutral endopeptidase . This compound’s interaction with its receptors leads to the activation of various signaling pathways, including the production of nitric oxide, prostacyclin, and other inflammatory mediators . These pathways play a crucial role in regulating blood pressure, vascular permeability, and inflammatory responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with specific receptors and transporters . The B2 receptor is widely expressed in various tissues, including the vascular endothelium, smooth muscle cells, and immune cells . This compound’s interaction with the B2 receptor leads to its internalization and subsequent degradation . The distribution of this compound within tissues is influenced by its rapid degradation and the expression levels of its receptors .

Subcellular Localization

This compound is primarily localized at the cell membrane, where it interacts with its receptors . The B2 receptor is a multi-pass membrane protein that is involved in the binding and signaling of this compound . Upon binding to the B2 receptor, this compound can induce receptor internalization and trafficking to different subcellular compartments . The subcellular localization of this compound and its receptors can influence their activity and function, including receptor desensitization and downregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure its quality .

Chemical Reactions Analysis

Types of Reactions: Bradykinin undergoes various chemical reactions, including enzymatic cleavage by proteases like kallikreins, which release it from kininogens. It is also subject to rapid metabolism by enzymes such as kininases and peptidases .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized by reactive oxygen species (ROS) under inflammatory conditions.

    Reduction: Reduction reactions are less common but can occur in specific biochemical pathways.

    Substitution: Substitution reactions involving this compound are rare due to its peptide nature.

Major Products: The primary products of this compound metabolism are shorter peptides, such as des-Arg^9-bradykinin, which have distinct biological activities .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZGBUJJYSLZLT-FDISYFBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N15O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5979-11-3 (triacetate (salt))
Record name Bradykinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50893681
Record name Bradykinin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1060.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bradykinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58-82-2
Record name Bradykinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradykinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Bradykinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bradykinin
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Record name Bradykinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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